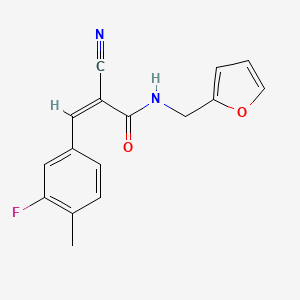

(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-11-4-5-12(8-15(11)17)7-13(9-18)16(20)19-10-14-3-2-6-21-14/h2-8H,10H2,1H3,(H,19,20)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTOJPCQGJYFOH-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F N₃O |

| Molecular Weight | 275.29 g/mol |

| CAS Number | 358771-19-4 |

| SMILES Notation | Cc1ccc(F)cc1/C=C/N=C(C#N)C(=O)N |

| InChIKey | DQZBHAIYHIVDPA-UHFFFAOYSA-N |

Research indicates that (Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide exhibits biological activity primarily through the inhibition of specific protein kinases involved in cancer cell proliferation. Protein kinases are critical regulators of various cellular processes, including growth and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound selectively inhibits certain kinases, disrupting signaling pathways that promote tumor growth.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, leading to reduced viability and proliferation.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its overall therapeutic potential.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide effectively reduced cell viability in a dose-dependent manner. The results indicated a significant decrease in the proliferation of breast and lung cancer cells when treated with this compound.

Case Study 2: Kinase Inhibition Profiling

In vitro assays revealed that the compound inhibits key kinases such as EGFR and VEGFR, which are known to play roles in tumor angiogenesis and metastasis. The IC50 values for these targets were reported to be within the nanomolar range, indicating potent inhibitory effects.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that (Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-cyano-3-arylprop-2-enamide derivatives. Below is a comparative analysis of its structural and functional attributes relative to closely related analogs:

Key Observations

Substituent Effects on Physicochemical Properties: The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and moderate electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl in 5b . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.

Synthetic Accessibility :

- Compounds with sulfamoylphenyl N-substituents (5b, 5c) exhibit higher yields (63–90%), likely due to favorable reaction kinetics in sulfonamide formation . The target compound’s furan-containing substituent may require specialized coupling conditions, though specific synthetic data are unavailable.

Biological Relevance :

- While bioactivity data for the target compound are absent, analogs like 4d and 4k () demonstrate the role of N-substituents in dictating interactions with biological targets. For example, pyridinyl (4k) or benzyl (4d) groups may facilitate hydrogen bonding or π-stacking with enzymes .

Structural Flexibility: The (Z)-configuration of the α,β-unsaturated system in the target compound may enforce a planar geometry, optimizing conjugation and dipole interactions. This contrasts with non-conjugated or (E)-isomers, which could exhibit reduced electronic delocalization .

Q & A

What experimental parameters are critical for optimizing stereoselective synthesis of the (Z)-isomer?

To achieve high stereoselectivity for the (Z)-isomer, reaction conditions must be tightly controlled:

- Temperature : Lower temperatures (e.g., 0–25°C) reduce thermal isomerization of the Z/E configuration .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates and favor Z-isomer formation .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct stereochemistry during the condensation step .

- Monitoring : Reaction progress should be tracked via thin-layer chromatography (TLC) or in situ NMR to halt the reaction at maximum Z-isomer yield .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : 1H and 13C NMR for backbone assignment, coupled with 2D experiments (COSY, NOESY) to confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis with SHELXL refinement provides unambiguous stereochemical assignment .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for pharmacological studies) .

How can computational modeling predict the bioactivity or reactivity of this compound?

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or enzymes) using AutoDock Vina to identify potential binding modes .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions .

- Molecular Dynamics (MD) : Assess stability in biological environments (e.g., lipid bilayer penetration) using GROMACS .

What strategies resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Orthogonal Assays : Validate activity using complementary methods (e.g., enzymatic inhibition and cell viability assays) .

- Impurity Analysis : Use LC-MS to rule out confounding effects from synthetic byproducts .

How can structure-activity relationships (SAR) guide derivative design?

- Substituent Variation : Systematically modify the furan-2-ylmethyl or fluorophenyl groups to assess impact on bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., cyano, amide) using MOE or Schrödinger Suite .

- Bioisosteric Replacement : Replace the 3-fluoro-4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance solubility or target affinity .

What challenges arise in purifying this compound, and how are they addressed?

- Challenge : Co-elution of Z/E isomers during column chromatography.

- Solution : Use chiral stationary phases (e.g., cellulose-based) or preparative HPLC with gradient elution .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate high-purity crystals .

How can hydrogen-bonding patterns influence crystallographic packing?

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software to predict crystal stability .

- Intermolecular Interactions : The furan oxygen and amide NH groups often form hydrogen bonds, influencing solubility and melting point .

What reaction mechanisms are proposed for the synthesis of this compound?

- Step 1 : Knoevenagel condensation between cyanoacetamide and 3-fluoro-4-methylbenzaldehyde under basic conditions .

- Step 2 : Amide coupling via EDC/HOBt activation to attach the furan-2-ylmethyl group .

- Key Intermediate : Isolation of the enamine intermediate is critical for Z-selectivity .

How does this compound compare structurally and functionally to similar acrylamides?

| Feature | This Compound | Analogues |

|---|---|---|

| Aromatic Substituents | 3-Fluoro-4-methylphenyl, furan-2-ylmethyl | 3-Bromo-4-fluorophenyl () |

| Bioactivity | Potential kinase inhibition | Anticancer () |

| Stereochemical Complexity | Z-configuration stabilized by intramolecular H-bonding | E-isomers often less active |

What software tools are essential for crystallographic analysis?

- SHELX Suite : SHELXL for refinement and SHELXS for structure solution .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or anisotropic effects .

- Olex2 : Integrated platform for data processing and visualization .

How can stability studies inform storage and handling protocols?

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >150°C) .

- Light Sensitivity : UV-vis spectroscopy to monitor degradation under ambient vs. dark conditions .

- Storage Recommendations : -20°C in amber vials under inert atmosphere (N₂ or Ar) .

What role do substituents play in modulating biological activity?

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic effects .

- Furan Ring : Participates in π-π stacking with aromatic residues in target proteins .

- Cyano Group : Acts as a hydrogen-bond acceptor, critical for target binding .

How are multi-step synthetic routes optimized for scalability?

- DoE (Design of Experiments) : Use statistical models to optimize reaction time, temperature, and catalyst loading .

- Flow Chemistry : Continuous processing minimizes intermediate isolation steps .

- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

What intermolecular forces dominate in the solid-state structure?

- Hydrogen Bonds : Between amide NH and furan O (2.8–3.0 Å) .

- Van der Waals Interactions : Between fluorophenyl and methyl groups (3.5 Å) .

- π-π Stacking : Adjacent furan and phenyl rings (centroid distance ~4.2 Å) .

How can NMR spectroscopy distinguish between Z and E isomers?

- NOE Effects : Z-isomers show intramolecular NOEs between the cyano group and aromatic protons .

- Coupling Constants : Vinyl protons in Z-isomers exhibit larger J values (12–14 Hz) compared to E-isomers (8–10 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.